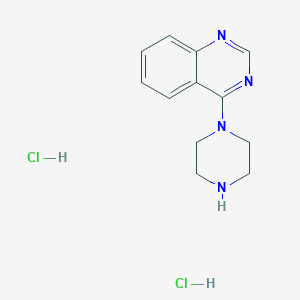

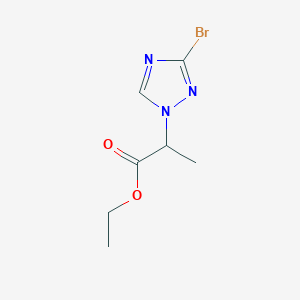

(6-Fluor-4-((3,4,5-Trimethoxyphenyl)amino)chinolin-3-yl)(thiomorpholino)methanon

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

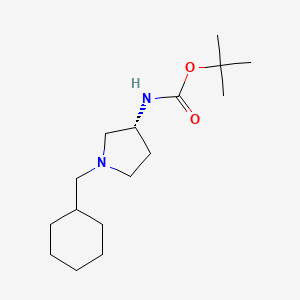

The compound 6-Fluoro-4-((3,4,5-trimethoxyphenyl)amino)quinolin-3-yl)(thiomorpholino)methanone is a complex molecule that likely exhibits a range of interesting chemical and physical properties due to its structural features. While the provided papers do not directly discuss this compound, they do provide insights into the behavior of structurally related quinolone derivatives, which can be used to infer some aspects of the target compound's characteristics.

Synthesis Analysis

The synthesis of quinolone derivatives can be complex, involving multiple steps and various chemical reactions. For example, the synthesis of [(6-methoxy-4-oxo-1,4-dihydroquinolin-3-yl)methyl]amine (6-MOQ-NH2) involves the use of 6-methoxy-4-quinolone (6-MOQ) as a starting material, which itself is an oxidation product derived from 5-methoxyindole-3-acetic acid . The convergent synthesis of trifluoromethyl-substituted quinolin-4-yl methanones is another example, starting from isatin and alky(aryl/heteroaryl) ketones and involving a [3+2] cyclocondensation reaction . These methods could potentially be adapted for the synthesis of the target compound by incorporating the appropriate functional groups and substituents.

Molecular Structure Analysis

Quinolone derivatives are known for their heterocyclic structure, which can be modified to include various substituents that affect the molecule's properties. For instance, the presence of methoxy groups, as seen in the furo[3,2-c]quinolin-4(5H)-ones, can influence the electronic distribution and reactivity of the molecule . The target compound's structure, with its trimethoxyphenyl amino group and thiomorpholino moiety, suggests a potential for complex interactions and stability characteristics.

Chemical Reactions Analysis

The reactivity of quinolone derivatives can vary significantly depending on their substitution pattern. The photoaddition of methoxy-substituted 4-hydroxyquinolin-2-one with alkenes to form furo[3,2-c]quinolin-4(5H)-ones is an example of a regioselective reaction that can be used to construct complex quinolone frameworks . The target compound, with its fluoro and thiomorpholino substituents, may also participate in unique chemical reactions, potentially including nucleophilic substitutions or cycloadditions.

Physical and Chemical Properties Analysis

Quinolone derivatives exhibit a range of physical and chemical properties. For example, 6-MOQ shows strong fluorescence with a large Stokes' shift in aqueous media, and its fluorescence intensity is not significantly affected by pH changes, indicating stability across a wide pH range . The target compound's physical and chemical properties, such as solubility, melting point, and reactivity, would be influenced by its molecular structure, particularly the electron-donating methoxy groups and the electron-withdrawing fluoro group.

Wissenschaftliche Forschungsanwendungen

- Fluorierte Chinoline weisen häufig potente antibakterielle Eigenschaften auf. Forscher haben die antimikrobiellen Wirkungen dieser Verbindung untersucht, insbesondere gegen gramnegative Bakterien. Seine einzigartige Struktur, die sowohl Fluor- als auch Thiomorpholin-Einheiten integriert, kann zu einer verstärkten Aktivität beitragen. Weitere Studien könnten ihren Wirkmechanismus und mögliche klinische Anwendungen untersuchen .

Antibakterielle Aktivität

Wirkmechanismus

Target of Action

Compounds containing the 3,4,5-trimethoxyphenyl group have been known to inhibit various targets such as tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β .

Mode of Action

It is known that the 3,4,5-trimethoxyphenyl group plays a critical role in the fitting of certain analogs into the colchicine binding site (cbs) of the αβ-tubulin heterodimer .

Biochemical Pathways

Compounds containing the 3,4,5-trimethoxyphenyl group have been associated with diverse bioactivity effects, indicating their potential involvement in various biochemical pathways .

Result of Action

Compounds containing the 3,4,5-trimethoxyphenyl group have displayed notable anti-cancer effects and have shown promising anti-fungal, anti-bacterial, and antiviral properties .

Eigenschaften

IUPAC Name |

[6-fluoro-4-(3,4,5-trimethoxyanilino)quinolin-3-yl]-thiomorpholin-4-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24FN3O4S/c1-29-19-11-15(12-20(30-2)22(19)31-3)26-21-16-10-14(24)4-5-18(16)25-13-17(21)23(28)27-6-8-32-9-7-27/h4-5,10-13H,6-9H2,1-3H3,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXDUARASXZZYML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCSCC4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24FN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

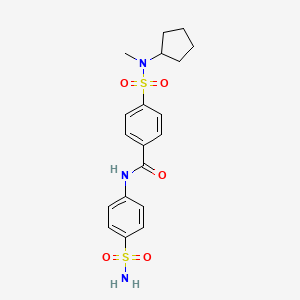

![N-(furan-2-ylmethyl)-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2531722.png)

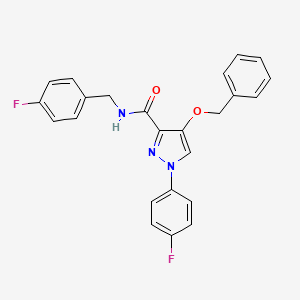

![N-(2,6-Difluorophenyl)-3-oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine-1-carboxamide](/img/structure/B2531723.png)

![8-(2-Methoxy-5-methylphenyl)-1-methyl-3-[(4-methylphenyl)methyl]-1,3,5-trihydr oimidazolidino[1,2-h]purine-2,4-dione](/img/structure/B2531726.png)

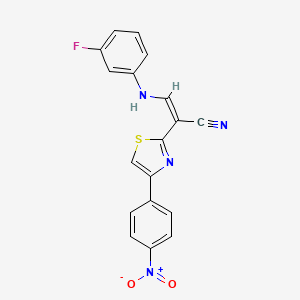

![(Z)-3-(1,3-Benzodioxol-5-yl)-N-[2-chloro-5-[(3-chloro-4-methylphenyl)sulfamoyl]phenyl]-2-cyanoprop-2-enamide](/img/structure/B2531729.png)